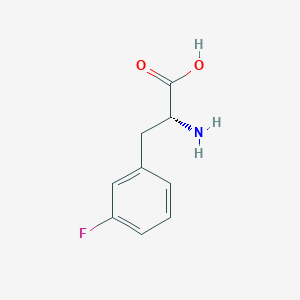

H-D-Phe(3-F)-OH

Description

Contextualization of Fluorinated Amino Acids in Chemical Biology

Fluorinated amino acids have garnered significant attention in chemical biology for their ability to confer unique and advantageous properties to peptides and proteins. rsc.orgfu-berlin.de The introduction of fluorine, the most electronegative element, can predictably alter key biophysical and chemical characteristics of an amino acid, such as hydrophobicity, acidity, and conformation. fu-berlin.de This "fluorous effect" has been harnessed to enhance protein stability, modulate enzymatic activity, and create novel biomaterials. d-nb.infomdpi.com

The strategic placement of fluorine atoms can influence protein folding, stability, and interactions with other molecules. cymitquimica.comrsc.org For instance, the incorporation of fluorinated amino acids can increase the thermal and chemical stability of proteins. nih.gov This has significant implications for the development of more robust therapeutic proteins and enzymes that can function in harsh industrial environments. d-nb.info Furthermore, fluorinated amino acids serve as powerful probes for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and ligand binding. acs.org

Significance of D-Amino Acid Stereoisomers in Modern Biochemistry

With the exception of glycine (B1666218), all amino acids are chiral, existing as L- and D-stereoisomers, which are non-superimposable mirror images of each other. biopharmaspec.comajinomoto.com While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids are not merely biological oddities. biopharmaspec.comnumberanalytics.com They are found in nature, particularly in the cell walls of bacteria, and play crucial roles in various biological processes. numberanalytics.comwikipedia.org

The presence of D-amino acids in peptides can confer resistance to proteolysis, the enzymatic breakdown of proteins. biopharmaspec.com This property is of great interest in drug development, as it can increase the plasma half-life of peptide-based drugs. biopharmaspec.com D-amino acids are also involved in neurotransmission; for example, D-serine acts as a co-agonist at NMDA receptors in the brain, which are vital for learning and memory. numberanalytics.com The study of D-amino acids has expanded our understanding of biochemistry, revealing a greater complexity in biological systems than previously thought. numberanalytics.comthieme-connect.com

Rationale for Strategic Fluorine Incorporation in Phenylalanine Analogues

Phenylalanine, an aromatic amino acid, plays a critical role in protein structure and function through hydrophobic and electrostatic interactions. biorxiv.org The strategic incorporation of fluorine into phenylalanine analogues, such as 3-Fluoro-D-phenylalanine, allows for the fine-tuning of these interactions. nih.gov The position of the fluorine atom on the phenyl ring is crucial, as it can have differential effects on the stability and activity of the resulting protein. walshmedicalmedia.com

For example, the incorporation of 3-fluorophenylalanine into the PvuII endonuclease resulted in an enzyme with similar stability to the wild type but with a twofold increase in activity. walshmedicalmedia.com In contrast, the 2-fluoro and 4-fluoro analogues led to decreased stability and activity. walshmedicalmedia.com This highlights the importance of precise, strategic fluorination. The increased hydrophobicity conferred by fluorine can also enhance the binding affinity of peptides to their targets, a desirable trait in the design of therapeutic agents. walshmedicalmedia.com The ability to systematically alter the electrostatic properties of phenylalanine through fluorination provides a powerful tool for dissecting the contributions of aromatic residues to protein function and stability. biorxiv.org

| Property | Description | Reference |

| Compound Name | 3-Fluoro-D-phenylalanine | lookchem.com |

| Synonyms | D-3-Fluorophenylalanine, (R)-2-Amino-3-(3-fluorophenyl)propanoic acid | |

| Molecular Formula | C₉H₁₀FNO₂ | cymitquimica.com |

| Molecular Weight | 183.18 g/mol | avantorsciences.com |

| CAS Number | 110117-84-5 | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHRYODZTDMVSS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110117-84-5 | |

| Record name | 110117-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro D Phenylalanine and Derivatives

Asymmetric Synthesis of Enantiopure 3-Fluoro-D-Phenylalanine

The synthesis of enantiomerically pure 3-Fluoro-D-phenylalanine is a significant challenge, requiring precise control over the stereochemistry at the α-carbon. Various advanced methodologies have been developed to achieve this, including chemoenzymatic and catalytic approaches.

Chemoenzymatic Approaches to D-Phenylalanine Analogues

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce enantiopure D-amino acids. One notable approach involves a one-pot reaction that couples the amination of cinnamic acids using Phenylalanine Ammonia (B1221849) Lyases (PAL) with a chemoenzymatic deracemization process. nih.govresearchgate.net This deracemization is based on stereoselective oxidation and non-selective reduction. nih.govresearchgate.net Engineered PAL variants have been developed to enhance the formation of non-natural D-phenylalanines. nih.govresearchgate.net For instance, a multienzymatic cascade process has been successfully used for the synthesis of substituted D-phenylalanines, achieving high yields and excellent optical purity from inexpensive cinnamic acid precursors. nih.govresearchgate.net

Another strategy employs engineered aspartate aminotransferases. researchgate.net For example, variants of Escherichia coli aspartate aminotransferase have been used for the synthesis of L-3,4-dimethoxyphenylalanine and its analogues from phenylpyruvate derivatives with high conversion and enantiomeric excess. researchgate.net While this specific example produces the L-enantiomer, the principle of using engineered transaminases is applicable to the synthesis of D-phenylalanine analogues as well.

Researchers have also utilized L-amino acid oxidase (LAAO) in deracemization processes. For example, the deracemization of various phenylalanine derivatives to their D-isomers has been achieved with high enantiomeric excess (>99% ee) using this method. mdpi.com

A powerful strategy for producing D-phenylalanine derivatives is the stereoinversion and deracemization of L-phenylalanines. This can be accomplished using a two-enzyme system in E. coli whole cells, which has been used to produce D-4-fluorophenylalanine with an enantiomeric excess greater than 99% and an isolated yield of 84%. mdpi.com

Stereoselective Catalysis in Fluorine Introduction

Stereoselective catalysis offers a powerful alternative for introducing fluorine into the phenylalanine backbone with high enantiopurity. Organocatalysis, for example, has been employed for the electrophilic fluorination of aldehydes, which can then be converted to the desired amino acid. beilstein-journals.org Chiral organocatalysts can mediate the fluorination to generate a fluorinated aldehyde as a single stereoisomer. beilstein-journals.org

Another approach involves the use of chiral Ni(II) complexes for the asymmetric synthesis of fluorinated amino acids. researchgate.net This method has been successfully applied to synthesize fluorinated analogues of phenylalanine. researchgate.net For instance, the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with fluorinated benzyl (B1604629) bromides can produce the desired fluorinated phenylalanine derivatives with high diastereoselectivity. researchgate.net

The asymmetric Strecker reaction is another valuable tool. Using enantiopure sulfinimines, it's possible to synthesize both syn- and anti-3-fluorophenylalanine with good diastereomeric excess. mdpi.com Additionally, electrophilic fluorination of chiral oxazolidinones has been used to create key α-fluoro sulfinimime intermediates for the synthesis of fluorinated amino acids. mdpi.com

| Method | Key Reagents/Catalysts | Product | Enantiomeric/Diastereomeric Excess | Reference |

| Chemoenzymatic Deracemization | Phenylalanine Ammonia Lyase (PAL), L-amino acid deaminase, reducing agent | Substituted D-phenylalanines | High | nih.govresearchgate.net |

| Stereoinversion/Deracemization | E. coli cells with two-enzyme system | D-4-fluorophenylalanine | >99% ee | mdpi.com |

| Organocatalytic Fluorination | Chiral organocatalyst, N-fluorobenzenesulfonimide (NFSI) | Fluorinated aldehydes | High | beilstein-journals.org |

| Chiral Ni(II) Complex Alkylation | Chiral Ni(II) complex, fluorinated benzyl bromides | Fluorinated phenylalanine analogues | High | researchgate.net |

| Asymmetric Strecker Reaction | Enantiopure sulfinimines | syn- and anti-3-fluorophenylalanine | Good | mdpi.com |

Protective Group Strategies in Oligopeptide Synthesis Utilizing 3-Fluoro-D-Phenylalanine

The incorporation of 3-Fluoro-D-phenylalanine into oligopeptides requires careful selection of protecting groups to ensure the stability of the amino acid and the efficiency of the peptide bond formation. The two main strategies for solid-phase peptide synthesis (SPPS) are based on the use of either the fluorenylmethyloxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group. bachem.com

In Fmoc-SPPS, the Fmoc group is removed under basic conditions, while the side-chain protecting groups and the linkage to the resin are cleaved with strong acid, typically trifluoroacetic acid (TFA). bachem.com For Boc-SPPS, the Boc group is removed with a moderate acid like TFA, and the side-chain protecting groups and resin linkage are cleaved with a stronger acid such as hydrofluoric acid (HF). bachem.com

The choice of protecting groups for the side chains is crucial to prevent side reactions. For instance, in the synthesis of peptides containing aspartic acid, the use of trialkylcarbinol-based esters as protecting groups can effectively prevent the formation of aspartimide, a common side reaction. nih.gov While not specific to 3-fluoro-D-phenylalanine, these general principles of protecting group strategy are directly applicable.

The synthesis of peptides can be performed in solution or on a solid support. bachem.com Solid-phase peptide synthesis (SPPS) is generally preferred for its efficiency, as excess reagents and byproducts can be easily washed away after each coupling step. bachem.com The growing peptide chain is anchored to an insoluble resin, and amino acids are added sequentially. bachem.com

A general chemical synthesis of dipeptides involves four main steps: protection of functional groups, activation of the free carboxyl group, formation of the peptide bond, and removal of the protecting groups. mdpi.com

Radiosynthesis of 3-Fluoro-[18F]-D-Phenylalanine for Advanced Imaging Probes

The radioisotope fluorine-18 (B77423) ([18F]) is a positron emitter with a convenient half-life of 109.7 minutes, making it ideal for positron emission tomography (PET) imaging. mdpi.comfrontiersin.org The synthesis of 3-Fluoro-[18F]-D-phenylalanine creates a valuable tracer for studying amino acid transport and metabolism in vivo, particularly in oncology. mdpi.com

Nucleophilic Fluorination Techniques for Radiolabeling

Nucleophilic fluorination is the most common method for introducing [18F] into organic molecules. nih.govnih.gov This involves the reaction of a precursor molecule with [18F]fluoride ion. nih.govnih.gov The [18F]fluoride is typically produced in a cyclotron by proton bombardment of [18O]-enriched water. nih.govresearchgate.net

A significant challenge in nucleophilic fluorination is the low reactivity of the fluoride (B91410) ion in aqueous solution due to strong solvation. nih.govacs.org To overcome this, the [18F]fluoride is typically dried azeotropically and reacted in a polar aprotic solvent with a phase-transfer catalyst, such as a cryptand (e.g., Kryptofix 222) or a tetralkylammonium salt. nih.govresearchgate.net

For aromatic systems, nucleophilic substitution requires the presence of an electron-withdrawing group ortho or para to a good leaving group on the aromatic ring. nih.govacs.org An alternative is the use of diaryliodonium salt precursors, which can be fluorinated under milder conditions. nih.govacs.org Copper-mediated radiofluorination of arylstannanes has also been explored as a method to produce [18F]-labeled aromatic compounds. mdpi.com

Optimization of Radiochemical Yield and Purity

Optimizing the radiosynthesis of [18F]-labeled amino acids is crucial for clinical applications to maximize the radiochemical yield (RCY) and ensure high radiochemical and enantiomeric purity.

Automated synthesis modules are often employed to ensure reproducibility and to handle the high levels of radioactivity safely. researchgate.net Cassette-based automated systems have been developed for the production of [18F]FDOPA, achieving uncorrected radiochemical yields of 9.3-9.8% with a total synthesis time of approximately 140 minutes and radiochemical and enantiomeric purities greater than 99.9%. researchgate.net

Purification is typically performed using high-performance liquid chromatography (HPLC), often with a chiral column to separate the desired enantiomer from any unwanted stereoisomers. snmjournals.orgnih.gov

| Radiotracer | Precursor Type | Fluorination Method | Radiochemical Yield (RCY) | Synthesis Time | Purity | Reference |

| 6-[18F]fluoro-L-DOPA | Protected amino acid derivative | Isotopic Exchange | ~22% (overall) | 105 min | >96% ee | snmjournals.org |

| [18F]FDOPA | Not specified | Automated nucleophilic fluorination | 9.3-9.8% | ~140 min | >99.9% | researchgate.net |

| 4-borono-2-[18F]fluoro-ʟ-phenylalanine | 4-borono-ʟ-phenylalanine | Electrophilic fluorination with [18F]AcOF | 25-35% | Not specified | >99% | beilstein-journals.org |

| α-[18F]Fluoromethyl Phenylalanine | Cyclic sulfamidate | Nucleophilic fluorination | 65 ± 11% | 90 min | >99% (radiochemical), >98% ee | nih.gov |

| m-[18F]FET | Not specified | Not specified | 41–56% | 66–90 min | Not specified | nih.govacs.org |

Chemical Derivatization for Functional Group Introduction and Bioconjugation

The strategic chemical modification of 3-Fluoro-D-phenylalanine is crucial for expanding its utility in biochemical and pharmaceutical research. Derivatization allows for the introduction of specific functional groups that can act as handles for bioconjugation, enabling the linkage of the amino acid to other molecules such as peptides, proteins, or imaging agents. These modifications can be introduced at various positions, including the aromatic ring or the core amino acid structure (amine and carboxyl groups).

The introduction of fluorine itself modulates properties like hydrophobicity, acidity, and conformation, which can influence reactivity and interactions. beilstein-journals.org Beyond the fluorine atom, other functional groups can be installed to facilitate covalent bond formation with biological macromolecules. The chemical synthesis of unnatural phenylalanine derivatives often involves modifying the aromatic ring or side chain to introduce functionalities like halogens, hydroxyls, or alkyls to enhance biological activity or enable further conjugation.

A primary strategy for utilizing 3-Fluoro-D-phenylalanine in peptide-based applications involves the protection of its amine group, most commonly with a fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comsigmaaldrich.com Fmoc-protected 3-fluorophenylalanine is a key building block in solid-phase peptide synthesis (SPPS). chemimpex.com This method allows for the sequential addition of amino acids to construct a peptide chain, where the fluorinated analogue can be incorporated at a specific position. The Fmoc group is stable to the coupling conditions but can be selectively removed to allow the next amino acid to be added. This approach is fundamental for creating peptides and proteins with enhanced stability or altered function due to the presence of the fluorinated residue. beilstein-journals.orgchemimpex.com

Another advanced derivatization strategy involves introducing bioorthogonal functional groups, such as azides. These groups are chemically inert to most biological functionalities but can be selectively reacted with a specific partner. For instance, N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been synthesized as a photoactive phenylalanine analogue. tandfonline.com The azide (B81097) group serves as a photoaffinity label; upon photolysis, it can form a highly reactive nitrene intermediate that covalently bonds to nearby molecules, allowing for the identification of binding partners in biological systems. tandfonline.com The synthesis of this derivative involves a multi-step process starting from 4-fluorobenzaldehyde, proceeding through nitration, reduction, azidation, and bromination, followed by alkylation using Schöllkopf's bislactim ether method and subsequent Fmoc protection. tandfonline.com

The table below summarizes key derivatization strategies for functionalization and bioconjugation.

| Derivative | Functional Group Introduced | Synthetic Strategy | Application | Reference(s) |

| Fmoc-3-fluoro-phenylalanine | Fmoc (Fluorenylmethoxycarbonyl) | Protection of the amino group of 3-fluorophenylalanine. | Solid-Phase Peptide Synthesis (SPPS), Protein Engineering | chemimpex.comsigmaaldrich.com |

| 3-Azide-4-fluoro-phenylalanine | Azide (-N₃) | Multi-step synthesis involving nitration, reduction, azidation, and alkylation of a chiral auxiliary. | Photoaffinity Labeling, Bioconjugation | tandfonline.com |

| Phenylalanine derivatives with modified side chains | Halogens, Hydroxyls, Alkyls | Modification of the aromatic ring or side chain of phenylalanine. | Drug Design, Improving Binding Affinity |

Bioconjugation itself relies on the chemoselective reaction between the functional group on the derivatized amino acid and a target molecule. researchgate.net For amino acids, the most common targets for conjugation are the primary amine of lysine (B10760008) residues or the thiol group of cysteine residues within a protein sequence. royalsocietypublishing.org When 3-Fluoro-D-phenylalanine derivatives are incorporated into a peptide, their unique functional handles can be used for site-specific modification. For example, an azide-functionalized phenylalanine derivative can undergo a "click chemistry" reaction, such as a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), to attach a fluorescent probe, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain. royalsocietypublishing.org

The table below outlines common bioconjugation reactions applicable to functionalized phenylalanine derivatives.

| Reaction Type | Functional Groups Reacting | Resulting Linkage | Key Features | Reference(s) |

| Amide Bond Formation | Amine + Activated Carboxylic Acid (e.g., NHS ester) | Amide | A very common and stable linkage in bioconjugation. | royalsocietypublishing.org |

| "Click Chemistry" (e.g., CuAAC/SPAAC) | Azide + Alkyne | Triazole | High efficiency, specificity, and biocompatibility. | royalsocietypublishing.org |

| Photoaffinity Labeling | Aryl Azide + C-H/N-H/O-H bonds (upon UV irradiation) | Covalent, non-specific insertion | Forms a covalent bond with nearby molecules upon activation with light. | tandfonline.com |

| Michael Addition | Thiol (from Cysteine) + Maleimide | Thioether | Highly selective for cysteine residues. | researchgate.net |

These derivatization and bioconjugation methodologies transform 3-Fluoro-D-phenylalanine from a simple modified amino acid into a versatile tool for chemical biology, drug development, and materials science, enabling the construction of complex, functional biomolecular conjugates.

Biological Activity and Pharmacological Mechanisms of 3 Fluoro D Phenylalanine Analogues

Modulation of Enzymatic Activity by 3-Fluoro-D-Phenylalanine and Related Analogs

The substitution of a hydrogen atom with a fluorine atom in phenylalanine analogues can lead to significant alterations in their interaction with enzymes, impacting both their activity and stability. walshmedicalmedia.com These fluorinated analogues are valuable tools for investigating enzyme kinetics, protein-protein interactions, and ligand-receptor binding. walshmedicalmedia.com

Fluorinated amino acids, including derivatives of phenylalanine, have been recognized for their potential as enzyme inhibitors. nih.gov For instance, p-fluorophenylalanine has been shown to prevent the formation of adaptive enzymes in yeast by inhibiting their synthesis. asm.org In studies with phenylalanine dehydrogenase from Rhodococcus maris K-18, m-fluoro-DL-phenylalanine demonstrated activity as a substrate, albeit at a lower level than the preferred substrate, L-phenylalanine. asm.org Specifically, its relative activity for oxidative deamination was 7.7% compared to L-phenylalanine. asm.org

Research has also explored the impact of fluorinated phenylalanines on other enzymes. For example, the incorporation of 3-fluorophenylalanine into PvuII endonuclease resulted in a twofold increase in its activity while maintaining similar stability to the wild-type enzyme. walshmedicalmedia.com This highlights how fluorine substitution can enhance enzymatic function. walshmedicalmedia.com Furthermore, fluorinated phenylalanine derivatives are utilized in drug design to improve binding affinity and selectivity for therapeutic targets, such as enzyme inhibitors in oncology.

Fluorinated amino acids can significantly influence enzyme kinetics and how enzymes recognize their substrates. walshmedicalmedia.com The introduction of fluorine can modulate the reactivity and stability of molecules, which in turn affects their interaction with enzymes. walshmedicalmedia.com

Studies on phenylalanine hydroxylase (PheH) have shown that various phenylalanine analogues, including D-phenylalanine, can act as allosteric activators. nih.gov While L-phenylalanine is the primary activator, D-phenylalanine can also activate the enzyme to a similar extent at higher concentrations. nih.gov This suggests that the enzyme's active site can accommodate structural variations in its activators.

In the context of amino acid hydroxylases, research on a specific phenylalanine 3-hydroxylase (Phe3H) demonstrated its ability to regiospecifically hydroxylate fluorinated substrates. researchgate.net This indicates that the enzyme can recognize and process these modified amino acids. The kinetic parameters of Phe3H show efficient generation of meta-L-tyrosine from phenylalanine, and it retains its regiospecificity with unnatural fluorinated substrates. researchgate.net

Furthermore, protein engineering efforts have focused on modifying enzymes like D-amino acid dehydrogenases and transaminases to improve their activity towards phenylalanine derivatives for the synthesis of D-phenylalanines. acs.org These engineered enzymes often exhibit altered substrate specificity and catalytic velocity, demonstrating the impact of structural changes on enzyme kinetics. acs.org

Specific Enzyme Inhibition Studies

Interactions with Cellular Amino Acid Transport Systems

Amino acid transporters are crucial for the cellular uptake of essential nutrients and play a significant role in the transport of amino acid-based drugs. nih.govd-nb.info 3-Fluoro-D-phenylalanine and its analogues interact with these transport systems, and understanding these interactions is vital for their potential therapeutic applications.

The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids, including phenylalanine. d-nb.infonih.gov It is often overexpressed in cancer cells to meet their high demand for nutrients. wiley.comthno.org

Studies have shown that while the L-enantiomers of amino acids like phenylalanine and leucine (B10760876) have a higher binding affinity (Km) to LAT1 compared to their D-enantiomers, the transport rate (Vmax) can be similar for both. nih.govd-nb.info This suggests that while LAT1 exhibits stereoselectivity in binding, it may not be as stereoselective in terms of the actual transport rate. d-nb.info For instance, preclinical evaluations of 3-L- and 3-D-[¹⁸F]fluorophenylalanine as PET tracers showed that both enantiomers were transported into cells via the L-type transport system, and competitive inhibition of this system similarly affected both, confirming non-stereospecific transport via LAT1. nih.gov However, other research indicates that LAT1 is largely stereoselective. nih.gov

The interaction of various amino acid analogues with LAT1 has been a subject of extensive research. For example, 3-fluoro-L-α-methyl-tyrosine (FAMT) was found to be a selective substrate for LAT1 and not for LAT2, another isoform of the system L transporter. snmjournals.org This selectivity is attributed to the α-methyl group. snmjournals.org

The transport of 3-fluoro-D-phenylalanine and related analogues is often a competitive process, where they vie with endogenous amino acids for binding to transporters. nih.govacs.org Understanding these competitive mechanisms is crucial for predicting their cellular uptake.

In vitro studies using tumor cell lines have demonstrated that the uptake of fluorinated phenylalanine analogues can be significantly reduced by inhibitors of the L-type amino acid transport system, indicating that this is the primary route of entry. nih.gov For example, the uptake of 3-L-[¹⁸F]FPhe and 3-D-[¹⁸F]FPhe was significantly decreased in the presence of BCH, an inhibitor of system L transporters. nih.gov

Furthermore, efflux experiments have shown that compounds that are substrates for LAT1 can induce the efflux of preloaded radiolabeled amino acids. snmjournals.org For instance, FAMT was shown to stimulate the efflux of preloaded L-[¹⁴C]-leucine through LAT1, confirming it is transported by this system. snmjournals.org This antiport mechanism, where an external substrate is exchanged for an internal one, is a characteristic feature of LAT1. nih.gov The competition with endogenous amino acids, which are present in millimolar concentrations in plasma, presents a challenge for the delivery of drugs targeting LAT1. nih.gov

Assessment of Stereospecificity in Amino Acid Transporter Recognition (e.g., LAT1)

Effects on Protein and Peptide Conformation, Stability, and Function

The incorporation of fluorinated amino acids like 3-fluoro-D-phenylalanine into proteins and peptides can have profound effects on their structure, stability, and biological function. nih.govmdpi.com The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, are responsible for these modifications. nih.govmdpi.com

The introduction of fluorine can modulate a protein's hydrophobicity, geometry, and reactivity. nih.gov This can lead to enhanced thermal and chemical stability of the protein. nih.govpnas.org For instance, the incorporation of extensively fluorinated amino acids into the hydrophobic core of proteins has been shown to significantly increase their stability against unfolding. pnas.org This increased stability is thought to arise from the increased buried hydrophobic surface area that accompanies fluorination. pnas.org

Fluorination can also alter the enzymatic activity of proteins. walshmedicalmedia.com The incorporation of 3-fluorophenylalanine in PvuII endonuclease, for example, resulted in a twofold increase in its activity while maintaining similar stability to the native enzyme. walshmedicalmedia.com However, the effects can vary depending on the position of the fluorine atom and the specific protein. walshmedicalmedia.com

Conformational Perturbations upon Incorporation into Polypeptides

Research on proton-bound dimers of fluorinated phenylalanines in the gas phase demonstrates how the position of the fluorine atom dictates intermolecular interactions. rsc.org For instance, monofluorinated phenylalanine dimers favor charge-solvated structures where the primary interaction is between the ammonium (B1175870) and amine groups. rsc.org In contrast, perfluorinated side chains lead to a mix of charge-solvated and salt-bridged structures, a change attributed to the significant reduction of electron density in the aromatic ring. rsc.org These findings suggest that the site-specific incorporation of fluorinated phenylalanine can be a tool to control peptide and protein architecture by altering non-covalent interactions. mdpi.comnih.gov

Table 1: Influence of Fluorination on Phenylalanine Dimer Interactions This table is interactive. Click on the headers to sort the data.

| Fluorination Pattern | Predominant Interaction Type | Structural Consequence | Reference |

|---|---|---|---|

| Monofluorinated | Charge-solvated (NH₃⁺⋯NH₂) | Adopts a primary structure based on ammonium-amine interaction. | rsc.org |

| Pentafluorinated | Charge-solvated & Salt-bridged | Exhibits multiple structural forms due to altered electron density. | rsc.org |

Influence on Protein Folding Dynamics and Structural Integrity

The effect of incorporating fluorinated phenylalanine analogues on protein stability and folding is complex and often context-dependent. Fluorination can enhance protein stability by increasing the hydrophobicity of the core, which is a major driving force in protein folding. nih.govmdpi.com This modification can lead to proteins with improved thermal and chemical stability. nih.gov

However, fluorination can also be destabilizing. The electron-withdrawing nature of fluorine can weaken or disrupt cation-π interactions, which are crucial for the structural integrity of many proteins. nih.govrsc.org The outcome depends heavily on the specific location of the substitution and the role of the original phenylalanine residue in the protein's structure. Research has shown varied effects:

In some cases, replacing phenylalanine with a fluorinated analogue has minimal impact on the protein's structure, stability, or folding kinetics. researchgate.net

In other instances, the same substitution can lead to destabilization and increased susceptibility to protease digestion. nih.govbeilstein-journals.org

Conversely, studies on other proteins show that substitution with monofluorinated analogues of tryptophan, tyrosine, and phenylalanine did not alter their resistance to proteolytic degradation. beilstein-journals.org

These divergent findings highlight that the influence of fluorinated analogues on protein integrity is not universal but is instead specific to the protein's unique structural and chemical environment. acs.org

Table 2: Reported Effects of Fluorinated Phenylalanine on Protein Stability This table is interactive. Click on the headers to sort the data.

| Protein Studied | Fluorinated Analogue | Observed Effect on Stability | Reference |

|---|---|---|---|

| Histone Acetyltransferase (tGN5) | Monofluorinated Phenylalanine | Destabilization | beilstein-journals.org |

| Cold Shock Protein B (BsCspB) | Fluorinated Phenylalanine | No significant impact | researchgate.net |

| Candida antarctica Lipase B (CalB) | Monofluorinated Phenylalanine | No change in resistance to proteolysis | beilstein-journals.org |

Impact on Cellular Physiology and Homeostasis

Fluorinated phenylalanine derivatives can exert significant effects on fundamental cellular processes, including growth, proliferation, and signaling pathways.

Research on Cellular Growth Inhibition and Apoptosis Pathways

Analogues of phenylalanine, including fluorinated versions, have been shown to inhibit the growth of various organisms such as E. coli, yeast, plants, and cyanobacteria. asm.orggoogle.com This inhibitory effect is thought to arise from the misincorporation of the analogue into newly synthesized proteins, leading to dysfunctional enzymes and structural proteins. asm.orggoogle.com

Beyond growth inhibition, certain fluorinated phenylalanine derivatives can actively induce apoptosis, or programmed cell death. researchgate.net Studies suggest that this process may be triggered through mitochondrial dysfunction. researchgate.net Research on the parent compound, phenylalanine, has shown that at high concentrations, it can induce apoptosis in cortical neurons through both the intrinsic (mitochondria-mediated) and extrinsic (Fas/Fas Ligand death receptor) pathways. semanticscholar.org While direct mechanistic studies on 3-fluoro-D-phenylalanine are ongoing, the findings for related compounds suggest that its pro-apoptotic activity could involve similar established pathways.

Neurotransmitter System Modulation Research in Fluorinated Phenylalanine Derivatives

Phenylalanine is a critical precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. mdpi.com The levels of these neurotransmitters are essential for regulating mood, cognition, and stress responses. nih.gov Consequently, derivatives of phenylalanine are of significant interest for their potential to modulate these neurotransmitter systems. chemimpex.comcaltech.edu

D-phenylalanine and its analogues have been investigated for potential antidepressant and mood-regulating effects. It is believed that these compounds might act by inhibiting the enzymatic breakdown of endorphins, the body's natural pain relievers, or by directly influencing neurotransmitter activity. Furthermore, as D-amino acid derivatives, these compounds are also studied for their potential to interact with and modulate N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and neurotransmission. nih.gov The ability of these fluorinated derivatives to cross the blood-brain barrier and interact with neurochemical pathways makes them valuable tools in neuroscience research. chemimpex.com

Preclinical Investigations and Translational Applications of 3 Fluoro D Phenylalanine

Tumor Imaging with Positron Emission Tomography (PET) Tracers

Radiolabeled derivatives of 3-Fluoro-D-phenylalanine are being investigated as potential tracers for visualizing tumors using Positron Emission Tomography (PET). nih.govbeilstein-journals.org The rationale behind this application lies in the altered metabolic pathways of cancer cells, which often exhibit an increased uptake of amino acids to support their rapid proliferation. oncotarget.com

Preclinical studies have compared the performance of [18F]-labeled 3-Fluoro-D-phenylalanine ([18F]F-D-Phe) with established PET tracers, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) and [18F]fluorodeoxyglucose ([18F]FDG). nih.govoup.com In a study involving rodent tumor xenograft models, both 3-L- and 3-D-[18F]fluorophenylalanine ([18F]FPhe) demonstrated the ability to clearly visualize tumors, with an imaging quality comparable to [18F]FET. nih.govnih.govresearchgate.net Notably, early uptake of the L-isomer, 3-L-[18F]FPhe, was significantly higher in orthotopic U87 MG tumors compared to both 3-D-[18F]FPhe and [18F]FET. nih.govnih.govresearchgate.net However, [18F]FET showed significantly higher uptake in subcutaneous MCF-7 tumors. nih.govnih.govresearchgate.net

When compared to [18F]FDG, amino acid tracers like [18F]FET are particularly advantageous for brain tumor imaging due to the low uptake of amino acids in normal brain tissue, which can result in better delineation of the tumor from healthy tissue. nih.govresearchgate.net Another study comparing 3,4-dihydroxy-6-18F-fluoro-L-phenylalanine ([18F]-FDOPA) with [18F]-FDG in brain tumor patients found that while [18F]-FDG had higher absolute standardized uptake values (SUVmax), the tumor-to-normal tissue (T/N) ratios were significantly higher for [18F]-FDOPA, indicating better imaging contrast. snmjournals.org

A key objective in the development of new PET tracers is to maximize the tumor-to-background ratio (TBR), which improves the clarity of the tumor image. nih.govresearchgate.net The D-isomer of phenylalanine is not incorporated into proteins, which is expected to reduce its accumulation in healthy tissues compared to the L-isomer, potentially leading to a higher TBR. nih.gov In subcutaneous tumor models, 3-D-[18F]FPhe exhibited the lowest background accumulation and the highest tumor-to-muscle ratios in both MCF-7 and PC-3 tumors compared to 3-L-[18F]FPhe and [18F]FET. nih.gov This suggests that the D-isomer may offer advantages in achieving better contrast between the tumor and surrounding healthy tissue. nih.gov

Interactive Table 1: Comparative Tumor-to-Muscle Ratios of PET Tracers

| Tracer | MCF-7 Tumor | PC-3 Tumor |

|---|---|---|

| 3-L-[18F]FPhe | 1.82 ± 0.08 | 1.79 ± 0.27 |

| 3-D-[18F]FPhe | 2.22 ± 0.07 | 2.7 ± 0.33 |

| [18F]FET | 2.0 ± 0.11 | 2.12 ± 0.17 |

Data sourced from a preclinical study in mice bearing subcutaneous tumor xenografts. nih.gov

Comparative Evaluation with Established Radiopharmaceuticals

Contributions to Rational Drug Design and Development

The incorporation of fluorine into amino acids like D-phenylalanine is a well-established strategy in medicinal chemistry to modulate the properties of peptides and other bioactive molecules. beilstein-journals.orgresearchgate.net The unique characteristics of the fluorine atom, such as its high electronegativity and small size, can influence a compound's stability, binding affinity, and metabolic profile. beilstein-journals.org

3-Fluoro-D-phenylalanine serves as a valuable building block in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. lookchem.comnih.gov The introduction of fluorinated amino acids can enhance the metabolic stability of peptides, making them more resistant to enzymatic degradation. This is a critical factor in improving the bioavailability and therapeutic potential of peptide-based drugs. chemimpex.com For instance, the replacement of a standard amino acid with a fluorinated analogue in a peptide sequence can lead to compounds with altered conformations and improved binding to their biological targets. mdpi.com Studies on fluorinated proteasome inhibitors have shown that the incorporation of fluorinated phenylalanine derivatives can significantly affect the inhibitor's potency and selectivity. nih.gov

The application of 3-Fluoro-D-phenylalanine and its derivatives extends to the development of therapeutic agents for cancer and neurological conditions. chemimpex.com In oncology, the overexpression of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), in many types of cancer cells presents a target for drug delivery. oncotarget.comoup.comthno.org Compounds containing 3-Fluoro-D-phenylalanine can be designed to be selectively taken up by these transporters, concentrating the therapeutic agent within the tumor. oncotarget.com

In the context of neurological disorders, derivatives of D-phenylalanine have been investigated for their potential to modulate neurotransmitter systems. researchgate.net While research is ongoing, the unique properties of fluorinated amino acids may offer a way to fine-tune the pharmacological profiles of drugs targeting the central nervous system. chemimpex.com For example, D-phenylalanine has been explored for its potential in pain management and mood regulation due to its ability to inhibit the breakdown of endorphins.

Development of Fluorinated Peptidomimetics with Improved Pharmacological Attributes

In Vivo Efficacy and Biodistribution Studies

Understanding the in vivo behavior of 3-Fluoro-D-phenylalanine and its derivatives is crucial for their development as imaging agents or therapeutics. Biodistribution studies track the uptake and clearance of these compounds in various organs and tissues over time.

In preclinical studies with [18F]-labeled fluorophenylalanines, the biodistribution was assessed in healthy rats and in rodent models of cancer. nih.gov In healthy rats, the brain uptake of 3-D-[18F]FPhe was observed to gradually increase over time and was significantly higher than that of 3-L-[18F]FPhe at later time points. nih.gov In tumor-bearing mice, 3-D-[18F]FPhe showed the lowest accumulation in background tissues. nih.gov

Interactive Table 2: Brain Uptake of [18F]FPhe Isomers in Healthy Rats

| Time Post-Injection | 3-L-[18F]FPhe | 3-D-[18F]FPhe |

|---|---|---|

| Early Peak | Observed | Not Observed |

| 42-120 min | Lower, static level | Higher, gradually increasing |

Qualitative summary of brain time-activity curves from a preclinical study. nih.gov

Assessment in Preclinical Disease Models (e.g., Xenograft Models)

The evaluation of novel therapeutic and diagnostic agents in preclinical disease models is a critical step in translational research. For the chemical compound 3-Fluoro-D-phenylalanine (3-F-D-Phe), particularly its radiolabeled form [¹⁸F]-3-F-D-Phe, preclinical assessments have been prominently featured in the context of oncology. Xenograft models, where human tumor cells are implanted into immunocompromised animals, serve as a key platform for these investigations.

In a notable study, the preclinical evaluation of both 3-L- and 3-D-[¹⁸F]fluorophenylalanine ([¹⁸F]FPhe) was conducted as potential positron emission tomography (PET) tracers for tumor imaging. nih.gov These evaluations utilized various human tumor cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and U87 MG (glioblastoma), to create subcutaneous and orthotopic rodent tumor xenograft models. nih.gov The aim was to compare their efficacy against the established tumor imaging tracer, O-(2-[¹⁸F]fluoroethyl)tyrosine ([¹⁸F]FET). nih.gov

The use of xenograft models allows for the in vivo assessment of a compound's behavior in a biological system that mimics human cancer. For instance, rat xenograft models of C6 glioma, which expresses the L-type amino acid transporter 1 (LAT1), have been employed to study the accumulation of amino acid-based tracers. mums.ac.ir LAT1 is often overexpressed in malignant tumors and is a key transporter for phenylalanine and its analogs. oup.com

Studies have demonstrated that D-isomers of some amino acid tracers can exhibit favorable properties, such as high tumor-to-normal brain ratios due to low accumulation in healthy tissues. mums.ac.ir Preclinical investigations in xenograft models are essential to validate these properties. For example, the accumulation of D-[¹⁸F]FBPA (a boronated analog of phenylalanine) was compared in C6 glioma and inflammation models to assess its tumor specificity. mums.ac.irresearchgate.net

The development of patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into a mouse, represents a more advanced preclinical model. nih.gov These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors, offering a more predictive platform for evaluating the efficacy of new cancer therapies. nih.gov While specific studies on 3-F-D-Phe in PDX models are not detailed in the provided context, the use of such models is a standard and valuable approach in preclinical oncology research. nih.govaacrjournals.org

The insights gained from these preclinical xenograft models are crucial for determining whether a compound like 3-F-D-Phe warrants further development and progression into clinical trials.

Evaluation of Efficacy in Modulating Disease Progression

The evaluation of a compound's efficacy in modulating disease progression is a primary goal of preclinical investigations. For 3-Fluoro-D-phenylalanine, particularly in its radiolabeled form, the focus has been on its utility as an imaging agent to monitor and assess disease status, rather than as a direct therapeutic agent to alter the course of the disease.

Preclinical studies using [¹⁸F]-labeled 3-F-D-Phe in tumor-bearing animal models have demonstrated its potential for high-quality tumor visualization. nih.gov In comparison to the established tracer [¹⁸F]FET, [¹⁸F]-3-D-FPhe showed promise in µPET studies of rodent tumor xenograft models. nih.gov The ability to accurately delineate tumors and assess their metabolic activity is crucial for staging the disease, planning treatment, and monitoring response to therapy.

The efficacy of such imaging agents is often quantified by parameters like the standardized uptake value (SUV) and tumor-to-background ratios. nih.gov In preclinical models, higher tumor uptake and better contrast between the tumor and surrounding healthy tissue indicate superior imaging efficacy. For instance, studies with other D-isomer amino acid tracers have shown that while they may have lower absolute tumor uptake compared to their L-counterparts, they can provide high-contrast images due to low background activity. thno.org

While the direct impact of non-radioactive 3-F-D-Phe on modulating disease progression is not the primary focus of the available research, the use of its radiolabeled counterpart plays a significant role in evaluating the efficacy of other therapeutic interventions. High-quality imaging with tracers like [¹⁸F]-3-F-D-Phe can help researchers and clinicians determine if a particular treatment is effectively halting or reversing disease progression.

Furthermore, some D-amino acids have been investigated for their own therapeutic potential. For example, D-phenylalanine has been explored for its potential in pain management and as an antidepressant. However, the specific application of 3-Fluoro-D-phenylalanine as a modulator of disease progression, outside of its role in imaging, requires further dedicated preclinical investigation.

The table below summarizes findings from a preclinical study comparing the uptake of different radiolabeled amino acid tracers in various tumor cell lines, which is a key aspect of evaluating their potential efficacy in disease imaging.

| Cell Line | Tracer | Mean Uptake (% of applied radioactivity/µg protein) at 60 min |

| MCF-7 | [¹⁸F]FET | ~1.5 |

| 3-L-[¹⁸F]FPhe | ~2.5 | |

| 3-D-[¹⁸F]FPhe | ~1.5 | |

| PC-3 | [¹⁸F]FET | ~1.2 |

| 3-L-[¹⁸F]FPhe | ~2.0 | |

| 3-D-[¹⁸F]FPhe | ~1.2 | |

| U87 MG | [¹⁸F]FET | ~1.8 |

| 3-L-[¹⁸F]FPhe | ~2.2 | |

| 3-D-[¹⁸F]FPhe | ~1.8 | |

| *Indicates significant differences in cellular uptake compared to [¹⁸F]FET. nih.gov | ||

| (Data is estimated from graphical representations in the source material and is for illustrative purposes.) |

This data highlights the variable uptake of different tracers in different cancer cell lines, underscoring the importance of preclinical evaluations to determine the most effective imaging agent for specific cancer types. nih.gov

Advanced Analytical and Structural Characterization in 3 Fluoro D Phenylalanine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying fluorinated molecules in biological systems. nih.gov The fluorine-19 (¹⁹F) nucleus possesses favorable NMR properties, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity. scholaris.caresearchgate.net

¹⁹F NMR for Probing Local Environments and Dynamics in Biological Systems

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it an exquisite reporter of subtle changes in protein conformation and dynamics. acs.orgnih.gov This sensitivity, which spans a wide chemical shift range, often allows for the resolution of individual fluorine signals within a large biomolecule, even with simple one-dimensional (1D) ¹⁹F NMR spectra. researchgate.net

Researchers have utilized 3-fluorophenylalanine (3-F-Phe) to probe protein structure and conformational changes. For instance, biosynthetic incorporation of 3-F-Phe into the galactose-binding protein allowed for the use of ¹⁹F NMR to monitor ligand-induced conformational changes. nih.gov Studies involving the incorporation of 3-fluorophenylalanine into calmodulin demonstrated that while the protein's stability was largely unaffected, ¹⁹F NMR revealed increased protein plasticity and the presence of minor conformers. scholaris.ca The sensitivity of the ¹⁹F chemical shift to solvent isotope effects (H₂O vs. D₂O) can also be exploited to assess the solvent exposure of the fluorinated residue, providing information on protein surface topology. nih.gov

Key Attributes of ¹⁹F NMR for Environmental Probing:

| Feature | Description | Reference |

|---|---|---|

| High Sensitivity | The ¹⁹F nucleus has a gyromagnetic ratio that is 83% that of protons, leading to strong signals. | scholaris.ca |

| Wide Chemical Shift Range | Allows for excellent signal dispersion, often resolving individual fluorinated sites within a protein. | researchgate.net |

| Environmental Sensitivity | The ¹⁹F chemical shift is highly responsive to changes in the local electrostatic and van der Waals environment. | researchgate.net |

| Background-Free Spectra | The near-total absence of fluorine in natural biological systems eliminates background signals. | acs.org |

Investigations of Protein-Ligand and Protein-Protein Interactions

¹⁹F NMR is a versatile tool for characterizing binding events. When a ligand binds to a protein labeled with 3-fluoro-D-phenylalanine, changes in the local environment of the fluorine probe can induce significant chemical shift changes, allowing for the detection and quantification of the interaction. nih.govrsc.org

One study demonstrated that 3-fluoro-L-phenylalanine binds to the L-leucine specific receptor of Escherichia coli, evidenced by protein-induced shifts in the ¹⁹F NMR spectrum. nih.govwiley.com This protein-induced chemical shift manifests as a broadened peak at a different frequency compared to the free ligand, confirming the binding event. wiley.com This approach is particularly valuable for fragment-based drug discovery, where the rapid determination of dissociation constants (Kd) for weak-binding ligands is crucial. rsc.org Furthermore, by incorporating ¹⁹F-labeled amino acids at postulated oligomer interfaces, it is possible to explore protein-protein contacts by detecting spin diffusion or dipolar couplings between fluorine isotopes. rhhz.net

Mass Spectrometry for Tracing Metabolic Pathways and Identifying Bio-Modifications

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for metabolomics and for tracing the metabolic fate of compounds like 3-fluoro-D-phenylalanine. nih.govmdpi.com Its high sensitivity and specificity enable the detection and quantification of metabolites in complex biological samples. mdpi.com

Recent research has highlighted the role of D-amino acids in biological systems. For example, a non-targeted metabolomic analysis using LC-MS/MS identified D-phenylalanine as a significantly upregulated metabolite in the bronchoalveolar lavage fluid of non-small cell lung cancer patients with metastasis compared to those without. nih.gov This finding suggests a potential role for D-phenylalanine in cancer progression. nih.gov

LC-MS/MS methods have been developed to specifically quantify monoamine neurotransmitters and related metabolites from key amino acid pathways, including the phenylalanine pathway. mdpi.com Such methods can be adapted to trace the metabolism of 3-fluoro-D-phenylalanine, identifying potential biotransformations such as hydroxylation or conjugation, and elucidating its impact on endogenous metabolic networks. The use of fluoro-phenyl bonded columns in chromatography can aid in the separation of these compounds prior to mass spectrometric analysis. mdpi.com

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Fluorinated Biomacromolecular Structures

Determining the high-resolution three-dimensional structure of proteins that have incorporated 3-fluoro-D-phenylalanine is crucial for understanding the structural basis of its effects. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for this purpose. creative-biostructure.com

X-ray crystallography provides atomic-level detail of crystallized biomacromolecules by analyzing X-ray diffraction patterns. wiley.comnih.gov It has been instrumental in defining the active sites of enzymes and understanding protein-ligand interactions. nih.gov While challenging, obtaining crystals of a protein containing 3-fluoro-D-phenylalanine would reveal the precise orientation of the fluorinated side chain within the protein structure and its interactions with neighboring residues. The structure of crystalline p-fluoro-D,L-phenylalanine itself has been investigated, providing foundational data on its molecular geometry and packing. acs.org

Cryo-EM has emerged as a revolutionary technique for determining the structure of large protein complexes and molecules that are difficult to crystallize. acs.orguni-wuerzburg.dempg.de The method involves flash-freezing the biomolecules in a thin layer of amorphous ice and imaging them with an electron microscope. plos.orgelifesciences.org This approach would be particularly valuable for studying large assemblies where 3-fluoro-D-phenylalanine might mediate or alter protein-protein interactions. For example, cryo-EM has been used to resolve the structure of tripeptide nanofibers, demonstrating its power in elucidating the architecture of self-assembled structures involving aromatic residues like phenylalanine. acs.org

Chromatographic Techniques for Purity and Enantiomeric Excess Determinations

The chemical purity and enantiomeric composition of 3-fluoro-D-phenylalanine are critical for its application in research. High-performance liquid chromatography (HPLC) is the standard method for assessing both properties. avantorsciences.comruifuchemical.comruifuchemical.com

For purity analysis, reversed-phase HPLC is commonly used, with product specifications often requiring a purity of >98% or >99% as measured by peak area. avantorsciences.comruifuchemical.comthermofisher.com Chiral chromatography is essential for determining the enantiomeric excess (e.e.), which ensures that the biological effects observed are attributable to the D-enantiomer and not contamination from its L-counterpart. catalysis.blogresearchgate.net This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. catalysis.blog Various chiral columns, including Pirkle-type columns, are available for the enantioselective determination of aromatic amino acids and their derivatives. jst.go.jp The development of simple and rapid HPLC methods, sometimes involving the formation of diastereomeric complexes with a chiral selector in the mobile phase, allows for excellent separation of D/L amino acid pairs. researchgate.net

Summary of Chromatographic Purity Analysis:

| Analysis Type | Technique | Common Column/Method | Reference |

|---|---|---|---|

| Chemical Purity | HPLC | Reversed-Phase (e.g., ODS) | avantorsciences.comjst.go.jp |

| Enantiomeric Purity | Chiral HPLC | Chiral Stationary Phase (e.g., Pirkle-type, CHIRAL OD-H) | jst.go.jpnih.gov |

| Enantiomeric Purity | Chiral HPLC | Chiral Ligand in Mobile Phase (e.g., Copper-L-histidine complex) | researchgate.net |

Metabolic Fate and Biotransformation of 3 Fluoro D Phenylalanine

In Vivo Metabolic Pathways and Enzyme Interactions

The primary enzyme family responsible for the catabolism of D-amino acids is the flavin-dependent D-amino acid oxidases (DAAO). aksci.comfishersci.besnmjournals.org These enzymes are found in various organisms and catalyze the oxidative deamination of neutral and basic D-amino acids. aksci.comsnmjournals.org The reaction involves the conversion of the D-amino acid into its corresponding imino acid, with the concomitant production of hydrogen peroxide. fishersci.be The imino acid then spontaneously hydrolyzes in the aqueous cellular environment to form an α-keto acid and ammonia (B1221849). fishersci.be

For 3-Fluoro-D-phenylalanine, the principal enzyme mediating its initial catabolism is DAAO. The enzyme exhibits broad substrate specificity, and fluorinated compounds have been shown to be viable substrates. cymitquimica.comglpbio.com The interaction leads to the transformation of 3-Fluoro-D-phenylalanine into its corresponding α-keto acid, 3-fluorophenylpyruvic acid. lookchem.com

| Enzyme | Action | Substrate | Product |

| D-Amino Acid Oxidase (DAAO) | Oxidative Deamination | 3-Fluoro-D-phenylalanine | 3-Fluorophenylpyruvic Acid |

A defining characteristic of D-amino acids, including 3-Fluoro-D-phenylalanine, is their inherent resistance to degradation by common proteases. abmole.com The stereospecificity of proteases is tailored to recognize and cleave peptide bonds involving L-amino acids, the exclusive building blocks of proteins in higher organisms. Consequently, peptides that incorporate D-amino acids are not readily recognized by these enzymes, leading to a significant increase in their stability against proteolytic cleavage. lookchem.com This resistance to enzymatic degradation is a cornerstone of their utility in therapeutic contexts, as it prolongs their circulation time and biological activity in vivo. While D-amino acids are resistant to proteases, they are specifically targeted by D-amino acid oxidases, which represents their main catabolic route. biosynth.com

The intrinsic stability of D-amino acids is a strategic asset in drug design. Incorporating D-amino acids, such as fluorinated phenylalanine derivatives, into peptide-based therapeutics is a well-established method to enhance their metabolic stability. abmole.comchemimpex.com This modification improves the pharmacokinetic profile of peptide drugs by increasing their half-life and resistance to enzymatic breakdown. abmole.com

Beyond the simple substitution with D-amino acids, other chemical modifications can be employed to further modulate catabolic stability. These strategies include:

N-terminal Acetylation and C-terminal Amidation: Modifying the ends of a peptide chain can block the action of exopeptidases. lookchem.com

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymatic attack and increase its hydrodynamic radius, reducing renal clearance. lookchem.com

Glycosylation: Adding sugar moieties to the peptide can influence its conformation and interaction with proteases, often leading to increased stability. lookchem.com

These strategies, often used in combination with D-amino acid incorporation, are critical for developing robust peptide therapeutics with improved in vivo performance.

Enzymatic Degradation Resistance of D-Amino Acids

Interaction with Endogenous Phenylalanine Metabolic Networks

3-Fluoro-D-phenylalanine, as an analog of endogenous phenylalanine, can interact with the metabolic networks governing the natural amino acid. A primary pathway for L-phenylalanine metabolism is its conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) in the liver. nih.govgoogle.com Phenylalanine analogs, including halogenated versions like p-chlorophenylalanine and p-fluorophenylalanine, are known to interact with this enzyme. nih.gov This suggests that 3-Fluoro-D-phenylalanine may act as a substrate or inhibitor of PAH, potentially competing with natural L-phenylalanine and influencing tyrosine synthesis.

Furthermore, amino acids require transporters to cross cell membranes. Phenylalanine and other large neutral amino acids are transported into tissues, including the brain, by systems such as the L-type amino acid transporter 1 (LAT1). snmjournals.org There is competition among amino acids for these transporters. nih.gov It is therefore anticipated that 3-Fluoro-D-phenylalanine utilizes these same transport systems, potentially competing with endogenous phenylalanine and tyrosine for uptake into cells. This competition could affect the intracellular concentrations and subsequent metabolic processing of the natural amino acids.

Identification and Biological Significance of Biotransformation Products

The biotransformation of 3-Fluoro-D-phenylalanine begins with its oxidative deamination by DAAO, yielding 3-fluorophenylpyruvic acid (3-F-PPA) as the primary metabolite. lookchem.com Further metabolic transformations can occur, leading to a series of downstream products.

Identified downstream metabolites include:

(R)-3-(3-Fluoro-phenyl)-2-hydroxy-propionic acid: This product likely results from the reduction of the keto group in 3-F-PPA.

(R)-2-amino-3-(3-fluorophenyl)-1-propanol: This amino alcohol could be formed via the reduction of the carboxyl group of the parent compound or through other enzymatic steps. lookchem.com

The table below summarizes the identified biotransformation products of 3-Fluoro-D-phenylalanine.

| Compound Name | Chemical Formula | Type |

| 3-Fluorophenylpyruvic acid | C₉H₇FO₃ | Primary Metabolite (α-keto acid) |

| (R)-3-(3-Fluorophenyl)-2-hydroxy-propionic acid | C₉H₉FO₃ | Secondary Metabolite (Hydroxy acid) |

| (R)-2-Amino-3-(3-fluorophenyl)-1-propanol | C₉H₁₂FNO | Secondary Metabolite (Amino alcohol) |

The biological significance of these metabolites is an area of active investigation. The α-keto acid, 3-fluorophenylpyruvic acid, could potentially undergo further metabolism, such as oxidative decarboxylation to form 3-fluorophenylacetic acid. This compound and its derivatives are recognized as valuable intermediates in pharmaceutical synthesis, used in the development of anti-inflammatory and analgesic drugs, which highlights the potential bioactivity of these metabolic products. chemimpex.comvulcanchem.comfishersci.co.uk Additionally, arylacetic acids can undergo conjugation with amino acids like glycine (B1666218) for excretion, a common detoxification pathway. uomustansiriyah.edu.iq The study of these biotransformation products is crucial for understanding the complete metabolic profile and potential downstream biological effects of 3-Fluoro-D-phenylalanine.

Future Directions and Emerging Research Avenues for 3 Fluoro D Phenylalanine

Innovations in Asymmetric Fluorination Methodologies

The synthesis of enantiomerically pure fluorinated amino acids is a significant challenge, yet it is crucial for their application in pharmacology and protein engineering. beilstein-journals.org Recent progress in asymmetric synthesis offers increasingly efficient and selective methods for producing 3-Fluoro-D-phenylalanine. Innovations are moving beyond classical approaches to embrace sophisticated catalytic and enzymatic systems that provide high yields and stereoselectivity. beilstein-journals.orgnih.gov

Key innovative strategies include:

Catalytic Asymmetric Synthesis : Chiral metal complexes, particularly those involving Nickel(II), have emerged as powerful tools for the gram-scale synthesis of non-canonical amino acids with high enantiomeric purity. beilstein-journals.orgnih.gov This method allows for the stereoselective alkylation of a chiral glycine (B1666218) equivalent with a fluorinated benzyl (B1604629) halide, providing a direct route to enantiopure fluorinated phenylalanines. beilstein-journals.orgnih.gov

Enzymatic Catalysis : The use of enzymes, such as phenylalanine aminomutase (PAM), offers a highly stereoselective route. nih.gov PAM can catalyze the addition of ammonia (B1221849) to fluoro-substituted (E)-cinnamic acids, yielding fluorinated β- or α-phenylalanines with excellent enantioselectivity (>99% ee). nih.gov

Chiral Auxiliary-Based Methods : The Schöllkopf bislactim ether method is a classic and versatile approach for the asymmetric synthesis of non-proteinogenic α-amino acids. tandfonline.com This strategy involves the diastereoselective alkylation of a chiral auxiliary, which can be controlled to achieve high chemical and optical purity. tandfonline.com

Fluorination Reagents : Advances in fluorination reactions involve both electrophilic reagents (like Selectfluor) and nucleophilic reagents (like DAST and its analogues). mdpi.com These are used in multi-step syntheses where the fluorine atom is introduced onto a precursor molecule with established chirality. mdpi.com

Innovations in Asymmetric Synthesis of Fluorinated Phenylalanines

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Chiral Ni(II) Complexes | Stereoselective alkylation of a chiral Ni(II)-complexed glycine Schiff base with a fluorinated benzyl halide. | High enantiomeric purity (>99% ee), scalable to gram quantities. | beilstein-journals.orgnih.govnih.gov |

| Enzymatic Catalysis (PAM) | Phenylalanine aminomutase (PAM) catalyzes the stereoselective amination of fluoro-(E)-cinnamic acid. | Excellent enantioselectivity (>99% ee), environmentally benign conditions. | nih.gov |

| Chiral Auxiliaries | Use of removable chiral groups (e.g., Schöllkopf's bislactim ether) to direct stereoselective alkylation. | Versatile and well-established for a variety of non-proteinogenic amino acids. | tandfonline.com |

| Advanced Fluorinating Reagents | Application of modern electrophilic or nucleophilic fluorinating agents on chiral substrates. | Provides access to diverse fluorination patterns on complex molecules. | mdpi.com |

Expanded Role in Synthetic Biology and Protein Engineering Applications

The ability to incorporate non-canonical amino acids like 3-Fluoro-D-phenylalanine into proteins opens up new possibilities for creating proteins with novel or enhanced functions. caltech.edu This field, often termed genetic code expansion, utilizes engineered translational machinery, such as orthogonal aminoacyl-tRNA synthetase/tRNA pairs, to site-specifically insert unnatural amino acids during protein synthesis. nih.govgoogle.com

The incorporation of fluorinated phenylalanines can profoundly influence protein characteristics:

Enhanced Stability : The fluorine atom can increase the hydrophobicity of the amino acid side chain, leading to improved protein folding and enhanced thermal and catabolic stability. nih.govbeilstein-journals.orgcaltech.edu This is particularly valuable for increasing the shelf-life and efficacy of therapeutic proteins and peptide-based vaccines. nih.govbeilstein-journals.org

Modulation of Protein-Protein Interactions : The unique electronic properties of the C-F bond can alter non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical for protein structure and function. beilstein-journals.org This allows for the fine-tuning of enzyme-substrate binding and protein-protein recognition events. nih.gov

Probing Protein Structure and Function : The fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. nih.govnih.gov By incorporating 3-fluoro-phenylalanine, researchers can gain detailed insights into protein structure, dynamics, and ligand interactions in a way that is not possible with natural amino acids. nih.gov

A notable research application is the development of highly specific proteasome inhibitors. nih.gov By systematically replacing phenylalanine with fluorinated analogues in a peptide epoxyketone inhibitor, researchers found that the site of fluorination has a profound effect on potency and selectivity, leading to the creation of one of the most specific inhibitors for the proteasome's chymotrypsin-like (β5) subunit. nih.gov More recently, research has focused on the ribosomal synthesis of fluorinated macrocyclic peptides, which show promise for enhanced metabolic stability, cell permeability, and target binding affinity. rsc.org

Effects of Fluorinated Phenylalanine Incorporation in Protein Engineering

| Effect | Mechanism | Application | Reference |

|---|---|---|---|

| Increased Stability | Enhanced hydrophobicity and altered electronic interactions stabilize protein structure. | Development of more robust therapeutic proteins and enzymes. | nih.govnih.govbeilstein-journals.org |

| Altered Biological Activity | Modification of binding pocket interactions and protein conformation. | Fine-tuning enzyme selectivity and inhibitor potency. | nih.gov |

| Creation of ¹⁹F NMR Probes | The ¹⁹F nucleus provides a sensitive, background-free signal for NMR studies. | Investigating protein folding, dynamics, and ligand binding. | nih.govnih.gov |

| Improved Pharmacokinetics | Fluorination can increase metabolic stability and cell permeability of peptides. | Designing peptide-based drugs with better bioavailability. | rsc.orgchemimpex.com |

Development of Advanced Radiotracers for Precision Medicine and Diagnostics

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers to visualize metabolic processes in the body. mdpi.com Amino acid-based PET tracers are particularly valuable for oncology, as many cancers exhibit upregulated amino acid transport to fuel their rapid growth. nih.govnih.govthno.org The development of [¹⁸F]-labeled 3-Fluoro-D-phenylalanine ([¹⁸F]-3-F-D-Phe) represents a significant advance in this area. nih.gov

The rationale for using the D-enantiomer is compelling. While both L- and D-isomers are transported into tumor cells by transporters like LAT1, which show little stereospecificity, their subsequent metabolic fates differ. nih.gov The natural L-isomer is incorporated into proteins throughout the body, whereas the unnatural D-isomer is not. nih.gov This is expected to result in lower accumulation of the D-isomer in healthy tissues, potentially leading to a higher tumor-to-background signal and clearer tumor delineation. nih.gov

A preclinical study directly compared [¹⁸F]-3-F-D-Phe with its L-isomer and the established tracer [¹⁸F]FET in various cancer cell lines and animal tumor models. nih.gov

In Vitro Findings : The L-isomer, 3-L-[¹⁸F]FPhe, showed significantly higher uptake in certain cancer cell lines compared to [¹⁸F]FET and was incorporated into proteins, unlike the D-isomer. nih.gov

In Vivo Findings : In healthy rats, brain uptake was significantly higher for 3-D-[¹⁸F]FPhe compared to the L-isomer. nih.gov In rat models with orthotopic brain tumors, the early uptake of the L-isomer was highest, but the potential for lower background signal from the D-isomer makes it a promising candidate for further evaluation. nih.gov These results highlight the potential of [¹⁸F]-3-F-D-Phe to serve as a high-quality radiotracer for visualizing tumors with distinct advantages over existing agents. nih.gov

Preclinical Comparison of [¹⁸F]Fluorophenylalanine (FPhe) Enantiomers for Tumor Imaging

| Tracer | Key Characteristic | Finding in Tumor Cell Lines | Finding in Animal Models | Reference |

|---|---|---|---|---|

| 3-L-[¹⁸F]FPhe | Proteinogenic; incorporated into proteins. | Significantly higher uptake in MCF-7 and PC-3 cells vs. [¹⁸F]FET. | Showed highest early uptake in orthotopic U87 MG brain tumors. | nih.gov |

| 3-D-[¹⁸F]FPhe | Non-proteinogenic; not incorporated into proteins. | Uptake similar to [¹⁸F]FET, reaching a plateau quickly. | Significantly higher brain uptake in healthy rats vs. L-isomer. | nih.gov |

Exploration in Novel Therapeutic Strategies and Combination Therapies

The unique properties of 3-Fluoro-D-phenylalanine make it an attractive building block for the development of novel therapeutic agents. chemimpex.com Its incorporation into peptides and small molecules can lead to compounds with improved metabolic stability, bioavailability, and target specificity. beilstein-journals.orgchemimpex.com Research is actively exploring its use in creating new classes of drugs that go beyond traditional small molecules.

Emerging therapeutic strategies include:

Highly Selective Enzyme Inhibitors : As demonstrated with proteasome inhibitors, the incorporation of fluorinated phenylalanine can dramatically alter the selectivity of a drug for its target. nih.gov By substituting it at specific positions within a peptide-based inhibitor, it is possible to tune the compound to selectively inhibit one enzyme subunit over others, which could lead to more effective treatments with fewer side effects. nih.gov This approach could be applied to other enzyme classes, such as kinases or proteases, that are important targets in cancer and other diseases.

Fluorinated Macrocyclic Peptides : There is growing interest in macrocyclic peptides as a therapeutic modality that combines the high affinity and specificity of large biologics with the favorable properties of small molecules. Incorporating fluorinated non-canonical amino acids, including D-isomers, is a key strategy to enhance their "drug-like" properties, such as stability against proteolysis and the ability to cross cell membranes. rsc.org Recent studies have identified fluorinated macrocyclic peptides with potent activity against cancer targets (like the EphA2 receptor) and as broad-spectrum antibacterial agents. rsc.org

Combination Therapies : The development of highly specific agents based on 3-Fluoro-D-phenylalanine opens the door to novel combination therapies. For instance, a highly selective proteasome inhibitor could be combined with other chemotherapeutic agents to achieve synergistic effects in cancer treatment. A diagnostic PET tracer like [¹⁸F]-3-F-D-Phe could be used to select patients whose tumors are most likely to respond to a therapy targeting amino acid metabolism, enabling a personalized medicine approach.

Emerging Therapeutic Strategies Involving 3-Fluoro-D-Phenylalanine

| Strategy | Concept | Potential Application | Reference |

|---|---|---|---|

| Specific Enzyme Inhibition | Incorporate into peptide-based inhibitors to fine-tune binding and achieve high target selectivity. | Oncology (e.g., proteasome inhibitors), inflammatory diseases. | nih.gov |

| Fluorinated Macrocyclic Peptides | Use as a building block to create stable, cell-permeable peptide drugs with high target affinity. | Oncology, infectious diseases (antibacterials). | rsc.org |

| Theranostics | Develop paired diagnostic ([¹⁸F]-3-F-D-Phe) and therapeutic agents to enable personalized treatment. | Guiding and monitoring cancer therapy targeting amino acid metabolism. | nih.gov |

| Neurological Therapeutics | Leverage improved metabolic stability and ability to mimic natural amino acids to design novel CNS drugs. | Treatment of neurological disorders. | chemimpex.com |

Q & A

Q. What are the recommended methods for synthesizing high-purity 3-Fluoro-D-phenylalanine in laboratory settings?

To synthesize 3-Fluoro-D-phenylalanine, enzymatic resolution of racemic mixtures or precursor-directed biosynthesis is commonly employed. Key steps include:

- Precursor selection : Use fluorinated aromatic precursors (e.g., 4-fluorobenzaldehyde) coupled with chiral auxiliaries to ensure stereochemical fidelity .

- Reaction optimization : Adjust pH and temperature to favor β-pyridylalanine-like enzymatic deacylation, as seen in analogous fluorinated amino acid syntheses .

- Purification : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity (>99%) .

- Validation : Confirm purity via melting point analysis and optical rotation measurements .

Q. How should researchers characterize 3-Fluoro-D-phenylalanine using spectroscopic and chromatographic techniques?